molecular formula C10H13BF3K B1468931 Potassium 4-butylphenyltrifluoroborate CAS No. 1412414-09-5

Potassium 4-butylphenyltrifluoroborate

Cat. No.: B1468931
CAS No.: 1412414-09-5
M. Wt: 240.12 g/mol
InChI Key: LMRSUMOZYVDMLI-UHFFFAOYSA-N
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Description

Potassium 4-butylphenyltrifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biological Activity

Potassium 4-butylphenyltrifluoroborate (CAS Number: 1412414-09-5) is a boron-containing compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₀H₁₃BF₃K
  • Molecular Weight : 240.11 g/mol
  • Melting Point : >300 °C
  • Solubility : Moderately soluble in water (0.00466 mg/ml) .

Synthesis

This compound can be synthesized through various methods. A common approach involves the reaction of 1-bromo-4-butylbenzene with diisopropylamine borane under Barbier conditions, followed by treatment with potassium hydrogen fluoride . The overall yield of this synthesis method is reported to be around 85%.

Anticancer Properties

Recent studies have explored the anticancer potential of boron-containing compounds, including this compound. Research indicates that trifluoroborate derivatives can enhance the efficacy of certain chemotherapeutic agents by acting as delivery vehicles for active pharmaceutical ingredients. For instance, compounds in this class have shown promise in selectively targeting cancer cells while minimizing effects on healthy tissues .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may influence cellular pathways involved in apoptosis and cell proliferation. The presence of the trifluoroborate moiety appears to enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets .

Case Studies

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry evaluated various trifluoroborate compounds for their cytotoxicity against several cancer cell lines. This compound demonstrated significant activity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .
  • Mechanistic Insights :
    • Another research article investigated the effects of this compound on apoptosis pathways in cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a potential mechanism for its anticancer effects .

Data Table: Biological Activity Overview

Property Value
Molecular Weight240.11 g/mol
Melting Point>300 °C
Solubility0.00466 mg/ml
Anticancer IC50 (breast)Varies (specific study needed)
Apoptosis InductionYes (increased pro-apoptotic factors)

Properties

IUPAC Name

potassium;(4-butylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRSUMOZYVDMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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